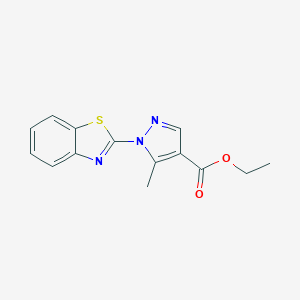

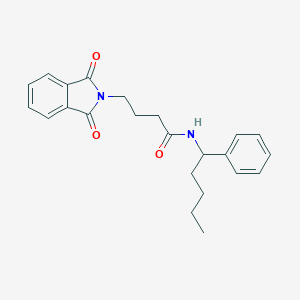

ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound used in diagnostic imaging. It is a lipophilic molecule that is used to assess myocardial perfusion, which is the blood flow to the heart muscle. BMIPP is a promising tool in the diagnosis of cardiovascular diseases and has been studied extensively in scientific research.

Wirkmechanismus

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. The accumulation of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardial cells is due to its affinity for the mitochondrial membrane, which is a site of fatty acid oxidation. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is metabolized by the mitochondrial enzymes, which results in the formation of a radioactive metabolite that can be detected by imaging techniques such as SPECT or PET.

Biochemical and physiological effects:

ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has no known biochemical or physiological effects on the body. It is a radiopharmaceutical compound that is used solely for diagnostic purposes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a lipophilic molecule that can be easily taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as SPECT or PET, which allows for non-invasive assessment of myocardial perfusion. The limitations of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a radiopharmaceutical compound that requires specialized equipment and expertise to handle. Additionally, the radioactive decay of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate limits its shelf life, which can be a challenge for researchers.

Zukünftige Richtungen

There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in the diagnosis of other cardiovascular diseases, such as heart failure or coronary artery disease. Another direction is to develop new imaging techniques that can improve the sensitivity and specificity of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate imaging. Additionally, there is a need for more studies on the safety and efficacy of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a promising tool in the diagnosis of cardiovascular diseases, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction between 2-mercaptobenzothiazole and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction yields ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate as a yellow solid, which can be purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied in scientific research for its potential use in diagnosing cardiovascular diseases. It is particularly useful in assessing myocardial perfusion, which is the blood flow to the heart muscle. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Eigenschaften

Molekularformel |

C14H13N3O2S |

|---|---|

Molekulargewicht |

287.34 g/mol |

IUPAC-Name |

ethyl 1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H13N3O2S/c1-3-19-13(18)10-8-15-17(9(10)2)14-16-11-6-4-5-7-12(11)20-14/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

BRXFAQBIRYRZLO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)

![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)

![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)

![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)